(S)-piperidin-3-ol
Overview
Description
-(S)-Piperidin-3-ol, also known as piperidine-3-ol and S-piperidine-3-ol, is an important organic compound used in the synthesis of a variety of molecules and materials. It is a clear, colorless liquid with a pungent odor and is highly soluble in water. It is a member of the piperidine family of compounds, which are cyclic organic compounds composed of a nitrogen atom bonded to four carbon atoms. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Organic Synthesis
“(S)-piperidin-3-ol” is widely used in the field of organic synthesis. It plays a crucial role in the stereospecific synthesis of various organic compounds . The unique properties of “(S)-piperidin-3-ol” make it an essential building block in the creation of complex organic structures . It’s also used in redox catalytic processes, which are vital for the synthesis of organic molecules with high efficiency, selectivity, and sustainability .
Medicinal Chemistry
In medicinal chemistry, “(S)-piperidin-3-ol” exhibits unique properties that enable its application in various fields. It’s used as a building block in the synthesis of a wide range of biologically active compounds. The piperidine nucleus, which is a part of “(S)-piperidin-3-ol”, is a key component in many pharmaceutical compounds .
Drug Discovery
“(S)-piperidin-3-ol” is also pivotal in the field of drug discovery. The piperidine nucleus is a cornerstone in the production of drugs . Piperidine derivatives, including “(S)-piperidin-3-ol”, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
properties
IUPAC Name |
(3S)-piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOSRSKDCZIFM-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes this new synthetic approach to (S)-piperidin-3-ol significant compared to previous methods?
A1: The research presented in "A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols" [] details a novel method that is both efficient and avoids the use of potentially hazardous azide reagents. This is in contrast to some earlier methods for synthesizing piperidin-3-ol enantiomers. The key advantage lies in the use of enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones, which undergo ring-opening reactions with high enantiospecificity. This allows for the controlled synthesis of either the (R)- or (S)-enantiomer of piperidin-3-ol in excellent yield. []
Q2: What is the significance of achieving enantiospecific synthesis for compounds like (S)-piperidin-3-ol?
A2: Enantiospecificity is crucial in pharmaceutical chemistry because the two enantiomers of a chiral molecule can have drastically different biological activities. One enantiomer might be the desired therapeutic agent, while the other could be inactive or even toxic. By developing an enantiospecific synthesis for (S)-piperidin-3-ol, this research lays the groundwork for exploring its potential as a chiral building block for more complex pharmaceuticals and studying its biological effects in isolation. []
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